molecular formula C7H8O2 B1581065 6-Oxabicyclo[3.2.1]oct-3-en-7-one CAS No. 4720-83-6

6-Oxabicyclo[3.2.1]oct-3-en-7-one

Cat. No. B1581065
CAS RN: 4720-83-6
M. Wt: 124.14 g/mol
InChI Key: TVEXGJYMHHTVKP-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]oct-3-en-7-one, also known as OBO, is an organic compound with a bicyclic structure containing three rings and seven carbon atoms. It is a versatile compound that has been used for a variety of applications in organic synthesis, scientific research, and biochemistry. OBO is a highly reactive compound that can undergo a variety of reactions, making it an ideal starting material for the synthesis of a broad range of molecules. In

Scientific Research Applications

Synthesis of Polyoxgenated Building Blocks 6-Oxabicyclo[3.2.1]oct-3-en-7-one and its derivatives are integral in the asymmetric synthesis of polyoxygenated building blocks. The development of efficient methods for constructing these chiral building blocks is critical in modern natural product synthesis. Notably, these compounds have been employed in non-aldol approaches to prepare chiral building blocks, highlighting their versatility in synthetic organic chemistry (Hartung & Hoffmann, 2004).

Applications in Organic Synthesis These compounds are used extensively in organic synthesis. For instance, both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one have been synthesized using novel methods, demonstrating their utility in forming complex molecular structures (Kawasumi, Kanoh, & Iwabuchi, 2011). Moreover, they serve as key intermediates in stereoselective syntheses and complex molecule formations, such as in the case of optically active transition-metal complexes (Brunner & Niedernhuber, 1990).

Applications in Herbicide Development One particularly interesting application is in the development of herbicides. Compounds derived from 8-oxabicyclo[3.2.1]oct-6-en-3-one have shown significant herbicidal activity, indicating potential use in agricultural chemistry. These compounds exhibit inhibitory effects on certain plant species, opening avenues for new herbicide formulations (Barbosa et al., 1999).

Role in Marine Natural Product Synthesis The synthesis and study of marine natural products have also benefited from these compounds. They have been used as starting points for creating tricyclic epoxy alcohols and aminated derivatives, which are important in the synthesis of biologically active marine compounds (Proemmel, Wartchow, & Hoffmann, 2002).

properties

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEXGJYMHHTVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327461
Record name 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxabicyclo[3.2.1]oct-3-en-7-one

CAS RN

4720-83-6
Record name 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-iodo-6-oxabicyclo[3.2.1]octan-7-one (8.00 g, 31.7 mmol) in benzene (100 ml) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (7.9 g, 32 mmol) under nitrogen, and the mixture was heated under reflux for 6 h. The white precipitate was filtered off from the cooled solution and washed with ether (100 ml). The combined filtrates were washed with water (50 ml), 1N HCl (50 ml), and brine (25 ml), and then dried over magnesium sulfate. The solvents were removed by rotary evaporation to afford the alkene as a light brown oil (2.6 g, 66%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxabicyclo[3.2.1]oct-3-en-7-one
Reactant of Route 2
6-Oxabicyclo[3.2.1]oct-3-en-7-one
Reactant of Route 3
6-Oxabicyclo[3.2.1]oct-3-en-7-one
Reactant of Route 4
6-Oxabicyclo[3.2.1]oct-3-en-7-one
Reactant of Route 5
6-Oxabicyclo[3.2.1]oct-3-en-7-one
Reactant of Route 6
6-Oxabicyclo[3.2.1]oct-3-en-7-one

Citations

For This Compound
21
Citations
A Philip, JB Pitner, YJ Joo, DJ Triggle… - Journal of the Chemical …, 1990 - pubs.rsc.org
(±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one (1c) was prepared in three steps from 6-oxabicyclo[3.2.1]oct-3-en-7-one, and stereoselective reduction of (1c) provided (±)-6-methyl-6-…
Number of citations: 5 pubs.rsc.org
J BruceáPitner, F IvyáCarroll - Journal of the Chemical Society …, 1991 - pubs.rsc.org
Starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one 6, a three step, general synthetic route to both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones has been …
Number of citations: 13 pubs.rsc.org
PA Bartlett, LA McQuaid - Journal of the American Chemical …, 1984 - ACS Publications
A synthesis of methyl shikimate (lb) which proceeds in> 50% yield has been developed from 3-cyclohexene-1-carboxylic acid via the iodo lactone (19) and epoxides lib and 14b. This …
Number of citations: 80 pubs.acs.org
S Chen, F Ren, S Niu, X Liu, Y Che - Journal of Natural Products, 2014 - ACS Publications
Five new polyketides, trichocladinols D–H (1–5) with dioxatricyclic (1–3) and oxabicyclic (4 and 5) skeletons, and the known massarilactone C (6) were isolated from the solid-substrate …
Number of citations: 18 pubs.acs.org
C Shi, RW Clarke, ML McGraw… - Journal of the American …, 2022 - ACS Publications
Two well-known low-ceiling-temperature (LCT) monomers, γ-butyrolactone (γ-BL) toward ring-opening polymerization (ROP) to polyester and cyclohexene toward ring-opening …
Number of citations: 40 pubs.acs.org
L Cederholm, P Olsén, M Hakkarainen, K Odelius - Polymer Chemistry, 2023 - pubs.rsc.org
The thermodynamic equilibrium between ring-opening polymerization and ring-closing depolymerization is influenced by monomer–solvent–polymer interactions, an effect that can be …
Number of citations: 2 pubs.rsc.org
K Barral, J Courcambeck, G Pèpe… - Journal of medicinal …, 2005 - ACS Publications
Starting from commercially available (rac)-3-cyclohexene-1-carboxylic acid, a series of purine and pyrimidine cis-substituted cyclohexenyl and cyclohexanyl nucleosides were …
Number of citations: 52 pubs.acs.org
C Shi, LT Reilly, EYX Chen - … Chemie International Edition, 2023 - Wiley Online Library
Current search for more sustainable plastics seeks to redesign polymers possessing both chemical recyclability to monomer for a circular plastics economy and desirable performance …
Number of citations: 3 onlinelibrary.wiley.com
P Magnus, N Westwood, M Spyvee, C Frost, P Linnane… - Tetrahedron, 1999 - Elsevier
Ring A of taxol was synthesized from the bromodiene 5 and acryloyl chloride to give 6, which was resolved by separation of diastereomers 7. Allylic oxidation of 7 gave 8, which on …
Number of citations: 33 www.sciencedirect.com
H Ko, E Kim, JE Park, D Kim, S Kim - The Journal of Organic …, 2004 - ACS Publications
A new total synthesis of the antitumor alkaloid, pancratistatin (1), has been accomplished from readily available starting materials. Claisen rearrangement of the racemic …
Number of citations: 92 pubs.acs.org

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